molecular formula C17H21NO3 B3604551 [4-[2-(Cyclohexen-1-yl)ethylcarbamoyl]phenyl] acetate

[4-[2-(Cyclohexen-1-yl)ethylcarbamoyl]phenyl] acetate

Cat. No.: B3604551
M. Wt: 287.35 g/mol
InChI Key: GQIMOYYZRWSFCY-UHFFFAOYSA-N
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Description

[4-[2-(Cyclohexen-1-yl)ethylcarbamoyl]phenyl] acetate is an organic compound that features a cyclohexene ring, an ethylcarbamoyl group, and a phenyl acetate moiety

Properties

IUPAC Name

[4-[2-(cyclohexen-1-yl)ethylcarbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-13(19)21-16-9-7-15(8-10-16)17(20)18-12-11-14-5-3-2-4-6-14/h5,7-10H,2-4,6,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIMOYYZRWSFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[2-(Cyclohexen-1-yl)ethylcarbamoyl]phenyl] acetate typically involves the reaction of cyclohexene with ethyl isocyanate to form the ethylcarbamoyl intermediate. This intermediate is then reacted with 4-hydroxyphenyl acetate under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

[4-[2-(Cyclohexen-1-yl)ethylcarbamoyl]phenyl] acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl acetate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl acetate derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-[2-(Cyclohexen-1-yl)ethylcarbamoyl]phenyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be used as a probe to study enzyme-substrate interactions or as a precursor for the synthesis of bioactive molecules.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a potential candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of [4-[2-(Cyclohexen-1-yl)ethylcarbamoyl]phenyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyl-2-cyclohexen-1-yl phenylcarbamate
  • 1-Cyclohexen-1-yl acetate

Uniqueness

Compared to similar compounds, [4-[2-(Cyclohexen-1-yl)ethylcarbamoyl]phenyl] acetate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-[2-(Cyclohexen-1-yl)ethylcarbamoyl]phenyl] acetate
Reactant of Route 2
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[4-[2-(Cyclohexen-1-yl)ethylcarbamoyl]phenyl] acetate

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